5-[1-[2-(5-chloro-2-methoxyphenyl)acetyl]piperidin-3-yl]-3H-1,3,4-oxadiazol-2-one
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Overview
Description
5-[1-[2-(5-chloro-2-methoxyphenyl)acetyl]piperidin-3-yl]-3H-1,3,4-oxadiazol-2-one is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, an oxadiazole ring, and a chloro-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-[2-(5-chloro-2-methoxyphenyl)acetyl]piperidin-3-yl]-3H-1,3,4-oxadiazol-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate amine precursors under acidic or basic conditions.
Introduction of the chloro-methoxyphenyl group: This step involves the acylation of the piperidine ring with 5-chloro-2-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Formation of the oxadiazole ring: The final step involves the cyclization of the intermediate with hydrazine hydrate and carbon disulfide under reflux conditions to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[1-[2-(5-chloro-2-methoxyphenyl)acetyl]piperidin-3-yl]-3H-1,3,4-oxadiazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-[1-[2-(5-chloro-2-methoxyphenyl)acetyl]piperidin-3-yl]-3H-1,3,4-oxadiazol-2-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific receptors or enzymes.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of 5-[1-[2-(5-chloro-2-methoxyphenyl)acetyl]piperidin-3-yl]-3H-1,3,4-oxadiazol-2-one is not well-documented. it is likely to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-[1-[2-(5-chloro-2-methoxyphenyl)acetyl]piperidin-3-yl]-3H-1,3,4-oxadiazol-2-thione
- 5-[1-[2-(5-chloro-2-methoxyphenyl)acetyl]piperidin-3-yl]-3H-1,3,4-oxadiazol-2-amine
Uniqueness
The uniqueness of 5-[1-[2-(5-chloro-2-methoxyphenyl)acetyl]piperidin-3-yl]-3H-1,3,4-oxadiazol-2-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
5-[1-[2-(5-chloro-2-methoxyphenyl)acetyl]piperidin-3-yl]-3H-1,3,4-oxadiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O4/c1-23-13-5-4-12(17)7-11(13)8-14(21)20-6-2-3-10(9-20)15-18-19-16(22)24-15/h4-5,7,10H,2-3,6,8-9H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBOYUZEATWFQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CC(=O)N2CCCC(C2)C3=NNC(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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